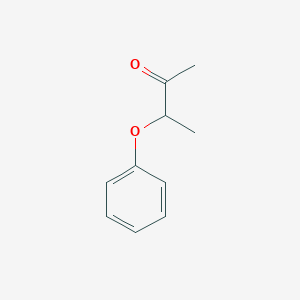

2-(4-Ethylphenoxy)-2-methylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as phenoxyacetic acid derivatives. These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative .

Synthesis Analysis

New acylthiourea derivatives, 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, were synthesized and tested on various bacterial and fungal strains. They proved to be active at low concentrations against Gram-positive and Gram-negative bacteria as well as fungi .Molecular Structure Analysis

The molecular formula of (4-Ethylphenoxy)acetic acid is C10H12O3. It has a molecular weight of 180.20 g/mol. The InChIKey is WVELHLIHMYYZAT-UHFFFAOYSA-N .Chemical Reactions Analysis

A novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as a coupling agent at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of (4-Ethylphenoxy)acetic acid include a molecular weight of 180.20 g/mol, XLogP3 of 2.3, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 4 .Wissenschaftliche Forschungsanwendungen

Application 1: Extraction of Rare-Earth Elements

- Specific Scientific Field : Chemistry, specifically extraction of rare-earth elements .

- Summary of the Application : The compound “2-(4-Ethylphenoxy)-2-methylpropanoic acid” is used in the preparation of solvent-impregnated resins (SIRs) for the extraction of Nd(III) from nitric acid solutions .

- Methods of Application or Experimental Procedures : The SIRs were prepared by treating a styrene-divinylbenzene copolymer with mixtures of the extractant and an ionic liquid. The influence of the molar ratio of the extractant to the ionic liquid in the SIRs composition, their percentages, concentration of metal and HNO3 in the eluent, and acid type on the value of synergistic effect and adsorption efficiency of Nd(III) recovery was studied .

- Results or Outcomes : It was found that introduction of the ionic liquid into the SIR composition results in considerable enhancement of the Nd(III) recovery efficiency compared with resin impregnated only by the extractant in slightly acidic media. The SIR containing 40% of mixture of the extractant and the ionic liquid with molar ratio 2:1 turned out to be the most efficient .

Application 2: Extraction of Nd(III) from Nitric Acid Media

- Specific Scientific Field : Chemistry, specifically extraction chromatography .

- Summary of the Application : This compound is used in the preparation of solvent-impregnated resins (SIRs) for the extraction of Nd(III) from nitric acid solutions .

- Methods of Application or Experimental Procedures : The SIRs were prepared by treating a styrene-divinylbenzene copolymer with mixtures of the extractant and an ionic liquid. The influence of the molar ratio of the extractant to the ionic liquid in the SIRs composition, their percentages, concentration of metal and HNO3 in the eluent, and acid type on the value of synergistic effect and adsorption efficiency of Nd(III) recovery was studied .

- Results or Outcomes : The SIR containing 40% of mixture of the extractant and the ionic liquid with molar ratio 2:1 turned out to be the most efficient .

Application 3: Anti-Biofilm Properties and Biocompatibility

- Specific Scientific Field : Biomedical Sciences .

- Summary of the Application : New 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl)-benzamides were synthesized and used as an adsorption shell for Fe3O4/C12 core/shell nanosized material .

- Methods of Application or Experimental Procedures : The functionalized specimens were tested by in vitro assays for their anti-biofilm properties and biocompatibility .

- Results or Outcomes : The results of this application are not specified in the source .

Application 4: Extraction of Nd(III) from Nitric Acid Media

- Specific Scientific Field : Chemistry, specifically extraction chromatography .

- Summary of the Application : This compound is used in the preparation of solvent-impregnated resins (SIRs) for the extraction of Nd(III) from nitric acid solutions .

- Methods of Application or Experimental Procedures : The SIRs were prepared by treating a styrene-divinylbenzene copolymer with mixtures of the extractant and an ionic liquid. The influence of the molar ratio of the extractant to the ionic liquid in the SIRs composition, their percentages, concentration of metal and HNO3 in the eluent, and acid type on the value of synergistic effect and adsorption efficiency of Nd(III) recovery was studied .

- Results or Outcomes : The SIR containing 40% of mixture of the extractant and the ionic liquid with molar ratio 2:1 turned out to be the most efficient .

Application 5: Anti-Biofilm Properties and Biocompatibility

- Specific Scientific Field : Biomedical Sciences .

- Summary of the Application : New 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl)-benzamides were synthesized and used as an adsorption shell for Fe3O4/C12 core/shell nanosized material .

- Methods of Application or Experimental Procedures : The functionalized specimens were tested by in vitro assays for their anti-biofilm properties and biocompatibility .

- Results or Outcomes : The results of this application are not specified in the source .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-ethylphenoxy)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHGHRABZLIUAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364170 |

Source

|

| Record name | 2-(4-ethylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylphenoxy)-2-methylpropanoic acid | |

CAS RN |

17413-77-3 |

Source

|

| Record name | 2-(4-ethylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone](/img/structure/B1363677.png)

![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)